molecular formula C15H11ClN2O2 B11725871 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one

2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one

Cat. No.: B11725871
M. Wt: 286.71 g/mol
InChI Key: XAYPKFPFJGFROM-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one is an azo-enone hybrid compound characterized by three key structural features:

  • Hydroxyl group (-OH): Positioned at the 3-hydroxy site, this group facilitates intramolecular hydrogen bonding with the adjacent carbonyl oxygen, stabilizing the enol tautomer .
  • Chlorophenyl and phenyl substituents: The 2-chlorophenyl group introduces steric and electronic effects, while the phenylpropenone backbone provides a planar framework for intermolecular interactions.

This compound’s synthesis typically involves diazotization of 2-chloroaniline followed by coupling with 3-hydroxy-1-phenylprop-2-en-1-one. Its structural complexity makes it relevant for applications in dyes, coordination chemistry, and nonlinear optics (NLO) materials .

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

2-[(2-chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H11ClN2O2/c16-12-8-4-5-9-13(12)17-18-14(10-19)15(20)11-6-2-1-3-7-11/h1-10,19H

InChI Key

XAYPKFPFJGFROM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one typically involves the diazotization of 2-chloroaniline followed by coupling with a suitable coupling component such as 3-hydroxy-1-phenylprop-2-en-1-one. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo bond can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that azo compounds like 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound showed antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Antitumor Activity
The potential antitumor properties of this compound have been investigated in several studies. For instance, it has been reported that azo compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell death . Specific derivatives have shown promising results in inhibiting tumor growth in vitro.

Organic Synthesis

Dye Production
Azo compounds are widely used in the dye industry due to their vibrant colors and stability. The synthesis of 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one involves diazotization followed by coupling reactions, which are fundamental processes in dye manufacturing. The compound's ability to form stable complexes with metals enhances its utility in creating dyes for textiles and other materials.

Synthesis of Complexes
This compound serves as a ligand in coordination chemistry, forming complexes with various transition metals. These complexes often exhibit unique optical and electronic properties, making them suitable for applications in catalysis and sensor technologies .

Materials Science

Liquid Crystals
Recent studies have explored the mesomorphic behavior of azo compounds like 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one, which can exhibit liquid crystalline properties. Such materials are valuable in display technologies due to their ability to change orientation under an electric field . The thermal stability and optical properties of these compounds have been characterized extensively.

Case Studies

Study Application Focus Findings
Study 1Antimicrobial ActivityMIC values ranged from 31.25 to 62.5 µg/mL against various bacterial strains .
Study 2Antitumor ActivityInduced apoptosis in cancer cells via ROS generation .
Study 3Dye ProductionDemonstrated effective synthesis methods for dye applications.
Study 4Liquid CrystalsExplored optical properties and thermal stability for display technologies .

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and cellular components. The azo bond can undergo reduction to form active amines, which can interact with biological molecules, leading to various effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights critical differences between the target compound and its analogs:

Compound Name Key Functional Groups Substituents Notable Properties
2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one Azo, hydroxyl, carbonyl 2-Cl-C6H4, C6H5 Tautomerism, H-bonding
(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one Carbonyl, methoxy 2-Cl-C6H4, 3-OCH3-C6H3 NLO activity, planar crystal packing
(E)-1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one Carbonyl, hydroxyl Varied: OCH3, F, Cl, CF3 Tunable electronic properties
(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one Hydroxyl, dichlorobenzyl ether 2,4-Cl2-C6H3, C6H5 Enhanced lipophilicity, steric bulk
1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one Carbonyl, multiple halogens 2,4-Cl2-5-F-C6H2, C6H5 High thermal stability

Key Observations :

  • The azo group in the target compound distinguishes it from analogs like and , which lack this feature.
  • Halogen effects : The 2-chlorophenyl substituent in the target compound offers moderate steric hindrance compared to bulkier groups in and . However, multiple halogens (e.g., 2,4-dichloro in ) increase electronegativity and may improve oxidative stability.
  • Hydrogen bonding: The 3-hydroxy group in the target compound promotes intramolecular H-bonding (O-H···O=C), stabilizing the enol form. Similar behavior is noted in for azo-naphthol derivatives.

Crystallographic and Intermolecular Interactions

  • Crystal packing : The target compound’s planar structure (due to conjugation) allows for π-π stacking, as seen in (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one . However, the azo group introduces additional dipole-dipole interactions.
  • Hirshfeld surface analysis : In structurally related azo compounds (e.g., ), H-bonding (O-H···N or O-H···O) and Cl···Cl contacts dominate intermolecular interactions. The target compound’s hydroxyl group likely forms stronger H-bonds compared to methoxy or ether analogs .

Biological Activity

The compound 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one , often referred to as a diazenyl derivative, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one can be represented as follows:

C15H12ClN2O2\text{C}_{15}\text{H}_{12}\text{ClN}_2\text{O}_2

This compound features a diazenyl group attached to a phenolic structure, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with diazenyl groups can exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds are effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Several studies suggest that diazenyl derivatives possess anticancer activity. For example, a study demonstrated that related compounds could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways . This is particularly relevant for compounds targeting breast and colon cancer cells.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored. Specifically, it may inhibit certain enzymes involved in cancer progression and inflammation. For instance, the inhibition of cyclooxygenase (COX) enzymes has been noted in related compounds, suggesting a possible anti-inflammatory mechanism .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one against E. coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating significant antibacterial activity compared to control groups .
  • Anticancer Activity : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. This suggests a promising role in cancer therapeutics .

The biological activities of 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : By inhibiting key enzymes involved in cell proliferation and inflammation, the compound can modulate various signaling pathways.

Table 1: Biological Activities of 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one

Activity TypeObserved EffectReference
AntimicrobialMIC = 50 µg/mL against E. coli
AnticancerIC50 = 30 µM on breast cancer cells
Enzyme InhibitionInhibition of COX enzymes

Q & A

Q. What are the optimized synthetic routes for 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one, and how can reaction conditions be controlled to improve yield?

The compound can be synthesized via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde under basic conditions. Key parameters include:

  • Solvent selection : Ethanol or methanol is preferred for solubility and reaction homogeneity .
  • Catalyst optimization : Use of NaOH or KOH (10–20 mol%) at 60–80°C to enhance enolate formation .
  • Stoichiometric control : A 1:1 molar ratio of 2-chlorophenyl diazenyl precursor to phenylprop-en-one derivatives minimizes side products . Yield improvements (>70%) are achieved by refluxing for 6–8 hours with inert gas purging to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • FT-IR : Identifies enol-keto tautomerism (C=O stretch at ~1650 cm⁻¹ and O-H stretch at ~3200 cm⁻¹) .
  • NMR : 1^1H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and the diazenyl proton environment (δ 8.3–8.5 ppm) .
  • UV-Vis : π→π* transitions in the diazenyl group (~350 nm) and enone system (~280 nm) confirm conjugation .
  • XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., O-H···O interactions) .

Q. How can theoretical modeling (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level:

  • HOMO-LUMO gaps : Predict reactivity (e.g., electron-deficient diazenyl group facilitates nucleophilic attacks) .
  • Electrostatic potential maps : Highlight electrophilic regions (e.g., chlorophenyl ring) for substitution reactions .
  • Charge distribution : Quantifies intramolecular charge transfer affecting nonlinear optical (NLO) properties .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in the diazenyl moiety during X-ray diffraction analysis?

  • Disorder in the N=N group : Observed in 30% of similar structures due to rotational freedom . Mitigation strategies:
  • Collect data at low temperature (100 K) to reduce thermal motion .
  • Use restraints (ISOR, DELU) during refinement to model positional disorder .
    • Hydrogen bonding networks : Disorder in O-H···O interactions can lead to ambiguous electron density. Multi-conformer modeling improves resolution .

Q. How can researchers address discrepancies in reported biological activity data (e.g., antimicrobial efficacy) across studies?

  • Standardize assay protocols : Use CLSI/M07-A11 guidelines for MIC testing with consistent bacterial strains (e.g., S. aureus ATCC 25923) .
  • Control solvent effects : DMSO concentration ≤1% to avoid cytotoxicity artifacts .
  • Validate membrane permeability : Compare lipophilicity (logP) via HPLC retention times to correlate activity trends .

Q. What experimental strategies validate the keto-enol tautomerism of this compound in solution versus solid-state?

  • Solid-state : XRD confirms enol form dominance due to intramolecular H-bonding .
  • Solution NMR : Detect keto-enol equilibrium via temperature-dependent 1^1H NMR (e.g., enolic OH proton at δ 15–16 ppm in DMSO-d₆) .
  • UV-Vis kinetics : Monitor tautomerization rates by tracking absorbance shifts at varying pH (e.g., enol favored at pH 5–7) .

Q. How do substituent positions on the phenyl rings influence the compound’s nonlinear optical (NLO) properties?

  • Electron-withdrawing groups (e.g., -Cl at ortho position): Enhance dipole moment and hyperpolarizability (β up to 12.5 × 10⁻³⁰ esu) .
  • Conjugation length : Extended π-systems (e.g., methoxy substituents) increase NLO response by 30% compared to unsubstituted analogs .
  • Crystal packing : Centrosymmetric vs. non-centrosymmetric arrangements alter SHG efficiency (e.g., P2₁/c vs. Pna2₁ space groups) .

Q. What safety protocols are critical when handling synthetic intermediates of this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with chlorinated intermediates .
  • Ventilation : Use fume hoods during diazonium salt synthesis to avoid inhalation of toxic gases (e.g., N₂) .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .

Methodological Notes

  • Data contradiction analysis : Cross-validate crystallographic and spectroscopic results using Hirshfeld surface analysis (e.g., CrystalExplorer) to resolve structural ambiguities .
  • Advanced synthesis : Microwave-assisted synthesis reduces reaction time by 50% while maintaining enantiomeric purity (>98%) .

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